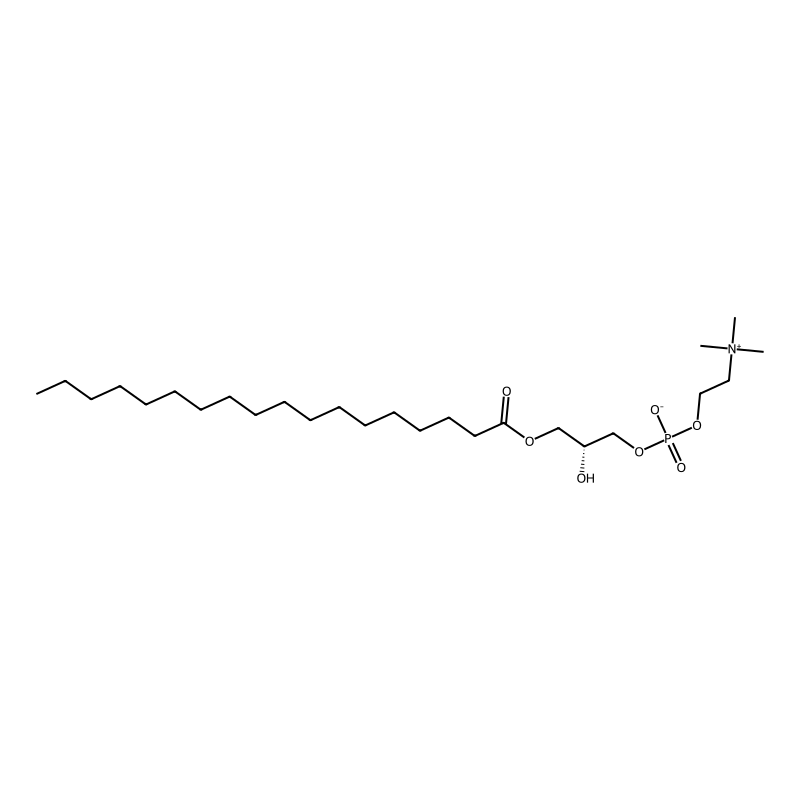1-Stearoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Membrane Mimicry and Drug Delivery:
1-Octadecanoyl-sn-glycero-3-phosphocholine (18:1 PC), also known as stearoyl-sn-glycero-3-phosphocholine or simply stearoylphosphatidylcholine, is a major phospholipid component of cell membranes. Due to its structural similarity to natural membranes, 18:1 PC is widely used in scientific research as a membrane mimic []. It is employed in the formation of liposomes, which are microscopic spheres made of phospholipids that can encapsulate drugs and other biomolecules. These liposomes are then studied for their potential applications in drug delivery, targeting specific cells or tissues in the body [].
Membrane Protein-Lipid Interactions:
18:1 PC plays a crucial role in membrane protein-lipid interactions. These interactions are essential for the proper function and regulation of membrane proteins, which carry out diverse cellular processes. Researchers utilize 18:1 PC to study these interactions, understand protein behavior within the membrane environment, and explore potential drug targets [].
Model Systems for Membrane-Related Processes:
18:1 PC serves as a valuable tool in creating model systems to study various membrane-related processes, such as membrane fusion and membrane curvature. These model systems help scientists gain insights into fundamental cellular functions and contribute to the development of new therapeutic strategies [].
Biophysics and Membrane Biomechanics:
18:1 PC is employed in biophysical studies to investigate the mechanical properties of membranes. By analyzing its behavior under different conditions, researchers can understand how membranes respond to external forces and how these responses influence cellular functions [].
1-Stearoyl-sn-glycero-3-phosphocholine is a phospholipid classified as a lysophosphatidylcholine. Its molecular formula is C₁₈H₃₅NO₈P, and it has a molecular weight of 523.68 g/mol. This compound features a stearoyl group at the sn-1 position and a phosphocholine head group, making it essential in various biological processes, particularly in membrane dynamics and lipid metabolism .
STEO plays a critical role in cell membranes by:
- Maintaining Membrane Structure: The phospholipid bilayer formed by STEO and other phospholipids separates the internal environment of the cell (cytoplasm) from the external environment. It also provides a scaffold for membrane proteins. []
- Regulating Membrane Fluidity: The unsaturated fatty acid chains in phospholipids can change conformation, affecting membrane fluidity and allowing for essential cellular processes [].
- Cell Signaling: Phospholipids can be involved in cell signaling pathways through interactions with specific proteins.
This compound exhibits significant biological activity, particularly in modulating immune responses. It has been shown to increase interleukin-1 beta production in isolated human blood monocytes, indicating its role in inflammatory processes . Furthermore, 1-stearoyl-sn-glycero-3-phosphocholine is involved in the formation of lipid rafts within cell membranes, which are critical for various signaling pathways and cellular interactions .
The synthesis of 1-stearoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
- Chemical Synthesis: This involves the acylation of glycerol-3-phosphate with stearic acid followed by the addition of choline phosphate.
- Enzymatic Synthesis: Using specific enzymes such as lysophosphatidylcholine acyltransferase to catalyze the reaction between lysophosphatidylcholine and stearic acid.
- Extraction from Natural Sources: It can also be isolated from biological membranes or synthesized via microbial fermentation processes that produce phospholipids .
1-Stearoyl-sn-glycero-3-phosphocholine has several applications across various fields:
- Drug Delivery: It is utilized in developing transdermal drug delivery systems due to its ability to enhance skin permeability.
- Biochemical Research: The compound is widely used in studies related to lipid metabolism and cell membrane dynamics.
- Therapeutics: Potential therapeutic applications include its use as an anti-inflammatory agent due to its role in modulating immune responses .
Studies on 1-stearoyl-sn-glycero-3-phosphocholine have revealed its interactions with various proteins and receptors involved in cell signaling. For instance, it interacts with G-protein coupled receptors, influencing signal transduction pathways related to inflammation and immune response modulation. Furthermore, its incorporation into lipid bilayers affects the biophysical properties of membranes, impacting protein functionality and cellular communication .
Several compounds share structural similarities with 1-stearoyl-sn-glycero-3-phosphocholine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Palmitoyl-sn-glycero-3-phosphocholine | Palmitic acid at sn-1 position | Shorter fatty acid chain affects fluidity |
| 1-Arachidonoyl-sn-glycero-3-phosphocholine | Arachidonic acid at sn-1 position | Involved in signaling pathways |
| 1-Oleoyl-sn-glycero-3-phosphocholine | Oleic acid at sn-1 position | Unsaturated fatty acid impacts membrane properties |
| 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine | Hydroxy group at sn-2 position | Enhances IL-1β production |
Each of these compounds serves distinct roles within biological systems due to variations in their fatty acid chains and functional groups, highlighting the unique properties of 1-stearoyl-sn-glycero-3-phosphocholine in lipid metabolism and cellular functions .







